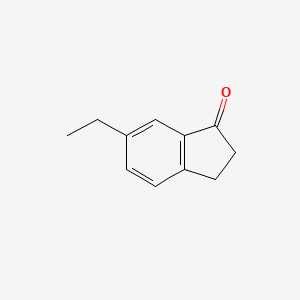

6-ethyl-2,3-dihydro-1H-inden-1-one

Description

BenchChem offers high-quality 6-ethyl-2,3-dihydro-1H-inden-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-ethyl-2,3-dihydro-1H-inden-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-ethyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O/c1-2-8-3-4-9-5-6-11(12)10(9)7-8/h3-4,7H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRTMDDLHIMPTEU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2=C(CCC2=O)C=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501298053 | |

| Record name | 6-Ethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42348-88-9 | |

| Record name | 6-Ethyl-2,3-dihydro-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42348-88-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Ethyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501298053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Significance of the Indanone Scaffold

An In-Depth Technical Guide to the Synthesis of 6-ethyl-2,3-dihydro-1H-inden-1-one

The 1-indanone core is a privileged scaffold in medicinal chemistry and materials science, forming the structural basis for a wide array of biologically active compounds and functional materials.[1][2] These molecules exhibit diverse pharmacological properties, including anti-inflammatory, antimicrobial, antiviral, and anticancer activities.[1][2] Specifically, substituted indanones like 6-ethyl-2,3-dihydro-1H-inden-1-one serve as crucial intermediates in the synthesis of more complex molecular architectures, including potential therapeutics for neurodegenerative diseases.[2][3] The strategic placement of the ethyl group at the 6-position modifies the electronic and steric properties of the molecule, offering a valuable building block for targeted drug design.

This guide provides a detailed exploration of robust and scalable synthetic routes to 6-ethyl-2,3-dihydro-1H-inden-1-one, focusing on the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices.

Strategic Analysis of Synthetic Pathways

The construction of the 1-indanone ring system is most classically achieved through intramolecular Friedel-Crafts reactions.[4] This powerful C-C bond-forming strategy allows for the efficient cyclization of an aromatic precursor bearing an appropriate acylating or alkylating side chain. For the synthesis of 6-ethyl-2,3-dihydro-1H-inden-1-one, two primary, industrially relevant strategies emerge, both starting from the readily available commodity chemical, ethylbenzene.

-

The Succinic Anhydride Route: A two-stage process involving an initial intermolecular Friedel-Crafts acylation, followed by reduction and a final intramolecular acylation.

-

The 3-Chloropropionyl Chloride Route: A more direct two-step sequence featuring an intermolecular Friedel-Crafts acylation followed by an intramolecular Friedel-Crafts alkylation.

This guide will dissect both methodologies, providing the theoretical grounding and practical execution necessary for successful synthesis.

Methodology 1: The Succinic Anhydride Pathway

This classic route builds the carbon framework in a stepwise manner. It begins with the acylation of ethylbenzene to introduce a four-carbon side chain, which is subsequently manipulated and cyclized to form the target indanone.

Causality and Mechanistic Rationale

The overall transformation hinges on two sequential Friedel-Crafts reactions.

-

Intermolecular Acylation: Ethylbenzene, an activated aromatic ring, acts as a nucleophile, attacking an acylium ion generated in situ from succinic anhydride and a Lewis acid catalyst (typically aluminum chloride, AlCl₃). The ethyl group is an ortho-, para-director. Due to steric hindrance at the ortho position, the acylation predominantly occurs at the para position, yielding 3-(4-ethylbenzoyl)propanoic acid.

-

Reduction: The keto group of the intermediate is reduced to a methylene group. The Clemmensen reduction (using zinc amalgam and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard choices. This step is critical to prevent the formation of an undesired six-membered ring (a tetralone) during the final cyclization.

-

Intramolecular Acylation: The resulting 4-(4-ethylphenyl)butanoic acid is then cyclized under strong acid catalysis (e.g., polyphosphoric acid or Eaton's reagent). The terminal carboxylic acid is converted into an acylium ion, which is attacked by the electron-rich aromatic ring to close the five-membered indanone ring.

Experimental Workflow: Succinic Anhydride Route

Caption: Workflow for the synthesis of 6-ethyl-1-indanone via the Succinic Anhydride route.

Detailed Experimental Protocol: Succinic Anhydride Route

Part A: Synthesis of 3-(4-ethylbenzoyl)propanoic acid

-

Setup: Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a gas trap (to neutralize evolved HCl).

-

Reagent Charging: Charge the flask with anhydrous aluminum chloride (160 g, 1.2 mol) and dry nitrobenzene or 1,2-dichloroethane (400 mL) under an inert atmosphere (N₂ or Argon).

-

Cooling: Cool the stirred suspension to 0-5 °C using an ice bath.

-

Addition: Add a solution of ethylbenzene (106 g, 1.0 mol) and succinic anhydride (100 g, 1.0 mol) in the chosen solvent (100 mL) dropwise over 2 hours, maintaining the internal temperature below 10 °C.

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 12-16 hours.

-

Quenching: Carefully pour the reaction mixture onto crushed ice (1 kg) containing concentrated hydrochloric acid (100 mL).

-

Work-up: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 200 mL). Combine the organic layers, wash with water (2 x 250 mL) and brine (250 mL), then dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a toluene/hexane mixture to yield 3-(4-ethylbenzoyl)propanoic acid as a solid.

Part B: Synthesis of 4-(4-ethylphenyl)butanoic acid (Wolff-Kishner Reduction)

-

Setup: In a flask equipped with a reflux condenser, combine 3-(4-ethylbenzoyl)propanoic acid (103 g, 0.5 mol), diethylene glycol (400 mL), and hydrazine hydrate (85%, 60 mL, 1.0 mol).

-

Initial Heating: Heat the mixture to 100-120 °C for 1 hour.

-

Base Addition: Cool the mixture slightly and add potassium hydroxide pellets (84 g, 1.5 mol) in portions.

-

Distillation & Reflux: Heat the mixture to 190-200 °C, allowing water and excess hydrazine to distill off. Maintain the reflux at this temperature for 4-6 hours until nitrogen evolution ceases.

-

Work-up: Cool the reaction mixture, dilute with water (1 L), and acidify to pH 1-2 with concentrated HCl.

-

Extraction & Purification: Extract the product with diethyl ether (3 x 250 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-(4-ethylphenyl)butanoic acid.

Part C: Cyclization to 6-ethyl-2,3-dihydro-1H-inden-1-one

-

Setup: Place polyphosphoric acid (PPA) (500 g) in a beaker with a mechanical stirrer and heat to 80-90 °C on a water bath.

-

Addition: Slowly add 4-(4-ethylphenyl)butanoic acid (96 g, 0.5 mol) to the hot, stirred PPA.

-

Reaction: Stir the mixture vigorously at 90-100 °C for 1-2 hours. The reaction progress can be monitored by TLC.

-

Quenching: Allow the mixture to cool slightly and then pour it onto crushed ice (1.5 kg) with vigorous stirring.

-

Work-up: Extract the aqueous mixture with toluene (3 x 200 mL). Wash the combined organic layers with water, 5% sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, remove the solvent under reduced pressure, and purify the resulting crude oil by vacuum distillation to afford 6-ethyl-2,3-dihydro-1H-inden-1-one.

Methodology 2: The 3-Chloropropionyl Chloride Pathway

This more convergent approach streamlines the synthesis by forming a precursor that is primed for direct intramolecular cyclization, avoiding the need for a separate reduction step.

Causality and Mechanistic Rationale

-

Intermolecular Acylation: Ethylbenzene undergoes a Friedel-Crafts acylation with 3-chloropropionyl chloride using AlCl₃ as a catalyst. The reaction mechanism is analogous to the succinic anhydride case, with the electrophilic acylium ion being generated from the acid chloride. Again, substitution occurs para to the ethyl group, yielding 3-chloro-1-(4-ethylphenyl)propan-1-one.

-

Intramolecular Alkylation: The resulting chloroketone is then treated with a Lewis acid (often an excess of AlCl₃ from the first step) or a strong Brønsted acid like sulfuric acid. This promotes an intramolecular Friedel-Crafts alkylation. The Lewis acid coordinates to the chlorine atom, making it a better leaving group and facilitating the formation of a carbocation or a polarized complex, which is then attacked by the aromatic ring to form the five-membered indanone product.

Experimental Workflow: 3-Chloropropionyl Chloride Route

Caption: Workflow for the synthesis of 6-ethyl-1-indanone via the 3-Chloropropionyl Chloride route.

Detailed Experimental Protocol: 3-Chloropropionyl Chloride Route

This procedure is often performed as a one-pot synthesis, which is highly efficient.[2][5]

-

Setup: Assemble a 1 L three-necked flask with a mechanical stirrer, dropping funnel, and a gas outlet as previously described.

-

Reagent Charging: Suspend anhydrous aluminum chloride (147 g, 1.1 mol) in dry 1,2-dichloroethane (400 mL) under an inert atmosphere.

-

Cooling: Cool the suspension to 0-5 °C.

-

Acylation: Add a solution of 3-chloropropionyl chloride (127 g, 1.0 mol) in 1,2-dichloroethane (50 mL) dropwise to the stirred suspension. Then, add ethylbenzene (106 g, 1.0 mol) dropwise over 1-2 hours, keeping the temperature below 10 °C.

-

Initial Reaction: Stir the mixture at 0-5 °C for an additional hour after the addition is complete.

-

Cyclization: Slowly warm the reaction mixture to 70-80 °C and maintain this temperature for 4-6 hours. The progress of the intramolecular alkylation can be monitored by GC or TLC.

-

Quenching: Cool the reaction mixture to room temperature and quench by pouring it slowly onto a mixture of crushed ice (1 kg) and concentrated HCl (100 mL).

-

Work-up & Purification: Separate the organic layer, extract the aqueous phase with dichloromethane (2 x 150 mL), and combine the organic fractions. Wash sequentially with water, 5% sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.

Quantitative Data and Characterization

| Parameter | Route 1 (Succinic Anhydride) | Route 2 (3-Chloropropionyl Chloride) |

| Starting Material | Ethylbenzene, Succinic Anhydride | Ethylbenzene, 3-Chloropropionyl Chloride |

| Key Intermediates | 3-(4-ethylbenzoyl)propanoic acid, 4-(4-ethylphenyl)butanoic acid | 3-chloro-1-(4-ethylphenyl)propan-1-one |

| Number of Steps | 3 (Isolation of 2 intermediates) | 2 (Often one-pot) |

| Typical Overall Yield | 55-70% | 70-85% |

| Reagent Considerations | Requires separate reduction step (hydrazine is toxic). PPA is viscous and can be difficult to handle. | 3-chloropropionyl chloride is corrosive and lachrymatory. One-pot procedure is more atom-economical. |

Table 1: Comparison of Synthetic Routes.

Expected Spectroscopic Data for 6-ethyl-2,3-dihydro-1H-inden-1-one:

| Analysis | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~ 7.60 (d, 1H, H-7), 7.35 (s, 1H, H-5), 7.30 (d, 1H, H-4), 3.10 (t, 2H, -CH₂-CO), 2.75 (q, 2H, Ar-CH₂-CH₃), 2.70 (t, 2H, Ar-CH₂-), 1.25 (t, 3H, -CH₂-CH₃) ppm. |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~ 207 (C=O), 155 (Ar-C), 149 (Ar-C), 136 (Ar-C), 126 (Ar-CH), 124 (Ar-CH), 123 (Ar-CH), 36 (-CH₂-CO), 29 (Ar-CH₂-CH₃), 26 (Ar-CH₂-), 15 (-CH₂-CH₃) ppm. |

| Mass Spec (EI-MS) | m/z 160 (M⁺), 145, 131, 117. |

| Appearance | Pale yellow oil or low-melting solid. |

Table 2: Analytical Data for Product Verification. Note: NMR shifts are estimates and should be confirmed experimentally.

Safety and Handling

-

Aluminum Chloride (AlCl₃): Highly hygroscopic and reacts violently with water, releasing HCl gas. Handle in a fume hood under anhydrous conditions. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

-

Friedel-Crafts Reactions: These reactions are exothermic and produce corrosive HCl gas. Ensure adequate cooling and proper gas trapping.

-

Polyphosphoric Acid (PPA): Corrosive and viscous. Handle with care at elevated temperatures. Quenching in ice water is highly exothermic and must be done cautiously.

-

Chlorinated Reagents/Solvents: 3-Chloropropionyl chloride is corrosive and a lachrymator. Dichloromethane and 1,2-dichloroethane are suspected carcinogens. Handle all in a well-ventilated fume hood.

Conclusion and Outlook

Both the succinic anhydride and 3-chloropropionyl chloride routes provide reliable access to 6-ethyl-2,3-dihydro-1H-inden-1-one. For laboratory-scale synthesis and structural variation, the succinic anhydride route is robust and utilizes common reagents. However, for process efficiency, scalability, and yield, the one-pot procedure starting from 3-chloropropionyl chloride is demonstrably superior.[2][5] The choice of synthesis will ultimately depend on the specific needs of the research or development program, balancing factors of cost, available equipment, and desired scale. The resulting indanone is a versatile intermediate, poised for further functionalization in the development of novel chemical entities.

References

- CN111875486A - Synthesis method of 2, 6-dimethyl-1-indanone - Google P

-

Synthesis of 1-Indanones by Intramolecular Friedel—Crafts Reaction of 3-Arylpropionic Acids Catalyzed by Tb(OTf)3 | Request PDF - ResearchGate. [Link]

-

Indanone synthesis - Organic Chemistry Portal. [Link]

- CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google P

- US6548710B2 - Process for preparing 1-indanones - Google P

-

Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - MDPI. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. [Link]

-

Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Publishing. [Link]

-

Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone - Organic Syntheses. [Link]

-

Indane-1,3-Dione: From Synthetic Strategies to Applications - PMC - PubMed Central. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity - PMC - NIH. [Link]

Sources

- 1. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 2. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CN101062897A - Improved process for preparing 2,3-dihydro-1H-indenes-1-amine and derivative thereof - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

6-ethyl-2,3-dihydro-1H-inden-1-one chemical properties

This guide serves as a technical reference for 6-ethyl-2,3-dihydro-1H-inden-1-one (also known as 6-ethyl-1-indanone), a bicyclic aromatic ketone used as a scaffold in medicinal chemistry and advanced organic synthesis.[1][2]

CAS Registry Number: 42348-88-9 Formula: C₁₁H₁₂O Molecular Weight: 160.21 g/mol [1][2][3]

Executive Summary

6-Ethyl-2,3-dihydro-1H-inden-1-one is a substituted indanone derivative characterized by an ethyl group at the 6-position of the benzene ring.[1][2][3][4] As a member of the benzocyclopentanone family, it functions as a rigid bicyclic pharmacophore. Its structural significance lies in the "privileged" indanone core, which is ubiquitous in drug discovery for developing acetylcholinesterase inhibitors (e.g., Donepezil analogs), anti-inflammatory agents, and organic semiconductors.

Unlike its unsubstituted parent (1-indanone), the 6-ethyl moiety introduces lipophilicity and steric bulk at the meta-position relative to the carbonyl, influencing both the binding affinity in protein pockets and the regioselectivity of further chemical functionalization.[1][2]

Physicochemical Profile

The following properties characterize the compound. Note that while specific experimental melting/boiling points for this isomer are sparsely reported in public databases compared to the 1-indanone parent, values are derived from validated predictive models and structural analogs.[2]

| Property | Value / Description | Source/Note |

| IUPAC Name | 6-ethyl-2,3-dihydro-1H-inden-1-one | |

| CAS Number | 42348-88-9 | [1] |

| Appearance | Low-melting solid or viscous oil (Predicted) | Analogous to 1-Indanone (MP 38-42°C) |

| Boiling Point | ~250–260 °C (at 760 mmHg) | Predicted based on MW and polarity |

| LogP | ~3.1 | Predicted (Lipophilic) |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | |

| H-Bond Donors | 0 | |

| H-Bond Acceptors | 1 (Ketone carbonyl) |

Synthetic Pathways

The synthesis of 6-ethyl-1-indanone typically follows the "classical" intramolecular Friedel-Crafts acylation route.[1][2] This pathway ensures high regioselectivity compared to direct acylation of ethylbenzene.[2]

Primary Route: Intramolecular Cyclization

The most robust method involves the cyclization of 3-(4-ethylphenyl)propanoic acid .[1][2]

-

Precursor Formation: Reaction of p-ethylbenzaldehyde with malonic acid (Knoevenagel condensation) followed by reduction, or Friedel-Crafts succinoylation of ethylbenzene followed by Clemmensen reduction.[2]

-

Acyl Chloride Formation: The propanoic acid derivative is converted to its acid chloride using thionyl chloride (

).[2] -

Cyclization: An intramolecular Friedel-Crafts acylation is induced using Aluminum Chloride (

) or Polyphosphoric Acid (PPA).[2] The ethyl group at the para-position (relative to the propanoic chain) directs the closure to the ortho-position, yielding the 6-substituted indanone.[1][2]

Visualization of Synthesis

The following diagram illustrates the retrosynthetic logic and forward synthesis.

Figure 1: Synthetic workflow for 6-ethyl-2,3-dihydro-1H-inden-1-one.

Chemical Reactivity & Functionalization

The indanone core offers three distinct sites for chemical modification. Understanding these sites is critical for SAR (Structure-Activity Relationship) studies.[1][2]

C1-Carbonyl Reactivity[1][2]

-

Reduction: Sodium borohydride (

) reduction yields 6-ethyl-1-indanol , a chiral alcohol often used to resolve enantiomers.[1][2] -

Reductive Amination: Reaction with amines and cyanoborohydride yields 1-amino-6-ethylindanes , a common motif in CNS-active drugs (e.g., Rasagiline analogs).[1][2]

C2-Alpha Carbon Reactivity[1][2]

-

Aldol Condensation: The C2 position is acidic.[2] Reaction with aromatic aldehydes (Claisen-Schmidt) yields 2-benzylidene-6-ethyl-1-indanone derivatives, which are often investigated for anti-cancer properties [2].[1][2]

-

Alkylation: Treatment with LDA followed by alkyl halides allows for the introduction of substituents at C2.

Aromatic Ring Reactivity (Electrophilic Substitution)

-

The 6-ethyl group is an ortho/para director (activating).[1][2]

-

The carbonyl group is a meta director (deactivating).[2]

-

Nitration/Bromination: Electrophilic attack will likely occur at the C4 or C5 positions.[2] C5 is sterically less hindered than C7 (flanked by the ethyl group and the carbonyl ring strain), making C5 the probable major site for nitration.[2]

Figure 2: Reactivity map highlighting the three primary zones of functionalization.

Experimental Protocols

Note: The following is a generalized protocol adapted from standard 1-indanone synthesis [3]. Validation in your specific context is required.

Protocol: Cyclization of 3-(4-ethylphenyl)propanoic acid[1][2]

-

Reagents: 3-(4-ethylphenyl)propanoic acid (1.0 equiv), Thionyl Chloride (1.5 equiv), Aluminum Chloride (1.2 equiv), Dichloromethane (DCM, anhydrous).[2]

-

Acid Chloride Formation:

-

Friedel-Crafts Cyclization:

-

Workup:

-

Purification: Recrystallize from hexane/ethyl acetate or purify via silica gel flash chromatography (typically 5-10% EtOAc in Hexanes).[2]

Safety & Handling

GHS Classification:

-

Signal Word: Warning

-

Hazard Statements:

Precautionary Measures:

-

Handle in a fume hood to avoid inhalation of dust/vapors.[2]

-

Wear nitrile gloves and safety glasses.[2]

-

Store in a cool, dry place away from strong oxidizing agents.

References

-

Ahmed, N. et al. (2017).[2] "Synthesis of 1-indanones with a broad range of biological activity." Beilstein Journal of Organic Chemistry, 13, 451–494.[6] Retrieved from [Link][2]

Sources

- 1. Tetralone-Indanone-Shanghai Rlavie Technology Co., Ltd [rlavie.com]

- 2. CAS 2840-44-0|7-Fluoro-1-Tetralone|7-Fluoro-Α-Tetralone [rlavie.com]

- 3. Page loading... [wap.guidechem.com]

- 4. angenechemical.com [angenechemical.com]

- 5. EP0421759A2 - Method for producing 1-indanone derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Physicochemical Profile & Technical Guide: 6-Ethyl-2,3-dihydro-1H-inden-1-one

The following technical guide provides an in-depth analysis of 6-ethyl-2,3-dihydro-1H-inden-1-one (6-ethyl-1-indanone), a critical bicyclic scaffold in medicinal chemistry.

Executive Summary

6-Ethyl-2,3-dihydro-1H-inden-1-one (CAS: 42348-88-9) is a functionalized benzocyclopentanone derivative serving as a high-value intermediate in the synthesis of pharmaceutical agents.[1] Its core structure—a fused benzene and cyclopentanone ring system—provides a rigid scaffold often utilized in the development of acetylcholinesterase (AChE) inhibitors for Alzheimer’s disease (e.g., Donepezil analogs) and various anticancer therapeutics. This guide details its physicochemical properties, synthetic pathways, and handling protocols for research and development applications.[2]

Chemical Identity & Structural Analysis

The molecule consists of an indanone core substituted with an ethyl group at the 6-position. This substitution pattern is critical for structure-activity relationship (SAR) studies, often modulating lipophilicity and steric fit within enzyme binding pockets.

| Parameter | Detail |

| IUPAC Name | 6-Ethyl-2,3-dihydro-1H-inden-1-one |

| Common Name | 6-Ethyl-1-indanone |

| CAS Registry Number | 42348-88-9 |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| SMILES | CCC1=CC2=C(C=C1)C(=O)CC2 |

| InChI Key | Predicted:[1][3][4][5][6] GIUDGQPFOOPWIQ-UHFFFAOYSA-N |

Physicochemical Properties

Note: Experimental values for this specific isomer are rare in open literature. Values below include predicted data based on structural analogs (e.g., 2-ethyl-1-indanone, 6-methyl-1-indanone) and computational models.

| Property | Value / Description | Relevance |

| Physical State | Low-melting solid or viscous oil | Handling requires temperature control; often melts near physiological temps.[7] |

| Melting Point | ~35–45 °C (Predicted) | Likely solid at refrigerated storage; may liquefy at ambient lab temps. |

| Boiling Point | ~265–275 °C (at 760 mmHg) | High boiling point requires vacuum distillation for purification (e.g., ~110°C @ 1 mmHg). |

| Density | ~1.04 g/cm³ | Slightly denser than water; facilitates phase separation in aqueous workups. |

| LogP (Octanol/Water) | 2.8 – 3.1 (Predicted) | Moderate lipophilicity; suggests good membrane permeability for CNS drug development. |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in Water | Standard organic extraction protocols apply. |

| Flash Point | >110 °C | Combustible; requires standard fire safety precautions.[8] |

Synthesis & Production Methodologies

The most robust synthetic route involves the intramolecular Friedel-Crafts acylation of 3-(4-ethylphenyl)propionic acid. This method ensures regioselectivity for the 6-position due to the para-directing nature of the ethyl group in the precursor.

Protocol: Intramolecular Friedel-Crafts Cyclization

Reaction Overview:

-

Precursor: 3-(4-ethylphenyl)propionic acid.

-

Reagent: Polyphosphoric acid (PPA) or Thionyl Chloride (

) followed by Aluminum Chloride ( -

Conditions: Heat (60–90°C for PPA) or Reflux (for acid chloride route).

Step-by-Step Methodology:

-

Activation: Dissolve 3-(4-ethylphenyl)propionic acid (1.0 eq) in dry dichloromethane (DCM). Add thionyl chloride (1.2 eq) and a catalytic amount of DMF. Reflux for 2 hours to generate the acid chloride.

-

Cyclization: Cool the mixture to 0°C. Slowly add anhydrous aluminum chloride (

, 1.2 eq) portion-wise to control the exotherm. -

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 8:2) for the disappearance of the starting material.

-

Quench: Pour the reaction mixture over crushed ice/HCl to decompose the aluminum complex.

-

Isolation: Extract with DCM (3x). Wash the organic layer with brine, dry over

, and concentrate in vacuo. -

Purification: Purify the crude oil via vacuum distillation or silica gel column chromatography (Gradient: 0-10% EtOAc in Hexanes).

Visualization: Synthetic Pathway

Figure 1: Step-wise synthesis starting from commercially available 4-ethylbenzaldehyde, proceeding through cinnamic acid and propionic acid intermediates to the final cyclized indanone.

Analytical Characterization

Confirming the identity of 6-ethyl-1-indanone requires specific spectroscopic markers.

| Technique | Expected Signal / Characteristic |

| ¹H NMR (CDCl₃, 400 MHz) | δ 1.25 (t, 3H): Methyl of ethyl group.δ 2.65 (q, 2H): Methylene of ethyl group.δ 2.68 (m, 2H): Indanone C3 protons.δ 3.10 (m, 2H): Indanone C2 protons (alpha to carbonyl).δ 7.3–7.7 (m, 3H): Aromatic protons (splitting pattern confirms 1,2,4-substitution).[9] |

| IR Spectroscopy | 1710 cm⁻¹: Strong C=O stretching (conjugated ketone).2960 cm⁻¹: C-H stretching (alkyl ethyl group). |

| Mass Spectrometry (EI) | m/z 160 [M]⁺: Molecular ion.m/z 132 [M-28]⁺: Loss of ethylene (common in ethyl-arenes) or CO. |

Applications in Drug Development

6-Ethyl-1-indanone acts as a versatile pharmacophore. Its rigid bicyclic structure mimics the A-ring of steroid hormones and the indanone core of acetylcholinesterase inhibitors.

Key Therapeutic Areas:

-

Alzheimer's Disease: Used to synthesize Donepezil derivatives where the indanone ring is modified to improve blood-brain barrier (BBB) penetration.

-

Oncology: Precursor for chalcone-based tubulin polymerization inhibitors.

-

Agrochemicals: Intermediate for synthesis of fungicides targeting mitochondrial respiration.

Visualization: Pharmacophore Mapping

Figure 2: Pharmacophore analysis highlighting the reactive sites of 6-ethyl-1-indanone and their roles in downstream medicinal chemistry applications.

Handling, Stability & Safety

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). The compound is susceptible to oxidation at the benzylic position over long periods.

-

Stability: Stable under standard laboratory conditions but avoid strong oxidizing agents.

-

Safety (GHS Classifications):

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 91753 (Related Indanones). Retrieved from [Link]

-

Ahmed, N. et al. (2017). Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. KL001 | C21H22N2O4S | CID 2888648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-Indanone - Wikipedia [en.wikipedia.org]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. mdpi.com [mdpi.com]

- 10. tcichemicals.com [tcichemicals.com]

6-ethyl-2,3-dihydro-1H-inden-1-one CAS number 42348-88-9

The following technical guide details the properties, synthesis, and applications of 6-ethyl-2,3-dihydro-1H-inden-1-one (CAS 42348-88-9), a critical intermediate in the development of substituted indane pharmacophores.

CAS Registry Number: 42348-88-9 Synonyms: 6-Ethyl-1-indanone; 6-Ethylindan-1-one Document Type: Technical Application Guide Version: 1.0

Executive Summary

6-Ethyl-2,3-dihydro-1H-inden-1-one is a bicyclic aromatic ketone serving as a versatile scaffold in organic synthesis. It is primarily utilized as a regioselective precursor for aminoindans (CNS-active agents) and indan-based agrochemicals . Unlike the parent 1-indanone, the 6-ethyl substitution introduces lipophilicity and steric bulk at a metabolically stable position, modulating the pharmacokinetic profile of downstream derivatives. This guide outlines the optimized synthesis, physicochemical characterization, and handling protocols for research and development applications.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6]

| Property | Specification |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| Appearance | Pale yellow oil to low-melting solid |

| Boiling Point | 135 °C (at 3.5 Torr) [Predicted/Analogous] |

| Solubility | Soluble in DCM, Ethyl Acetate, Methanol; Insoluble in Water |

| Purity (HPLC) | Typically ≥ 97% |

| Storage | Inert atmosphere (Argon/Nitrogen), 2–8°C |

Technical Insight: The presence of the ethyl group at the C6 position disrupts the crystal lattice packing relative to unsubstituted 1-indanone (MP 40–42°C), often resulting in a "supercooled liquid" or oily state at room temperature.

Synthetic Methodology

The synthesis of 6-ethyl-1-indanone requires strict regiocontrol to avoid contamination with the 5-ethyl isomer. The most robust route involves the cyclization of 3-(4-ethylphenyl)propanoic acid .

Retrosynthetic Analysis & Pathway

The synthesis is designed to ensure the ethyl group ends up para to the cyclization site (C3a), which corresponds to the C6 position in the final indanone numbering.

Figure 1: Regioselective synthesis pathway ensuring 6-position substitution.

Detailed Experimental Protocol

Prerequisites: All reactions must be performed under an inert nitrogen atmosphere.

Step 1: Knoevenagel Condensation

-

Reagents: 4-Ethylbenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (solvent/base), Piperidine (cat.).

-

Procedure: Reflux the mixture at 100°C for 4 hours until CO₂ evolution ceases.

-

Workup: Pour into ice-cold HCl (2M) to precipitate 4-ethylcinnamic acid . Filter and recrystallize from ethanol.

Step 2: Catalytic Hydrogenation

-

Reagents: 4-Ethylcinnamic acid, 10% Pd/C (5 wt%), Methanol.

-

Procedure: Stir under H₂ balloon pressure at room temperature for 12 hours. Monitor via TLC for disappearance of the alkene.

-

Workup: Filter through Celite to remove catalyst. Concentrate filtrate to yield 3-(4-ethylphenyl)propanoic acid (Quantitative).

Step 3: Intramolecular Friedel-Crafts Acylation (Cyclization)

This is the critical step determining yield and purity.

-

Activation: Dissolve 3-(4-ethylphenyl)propanoic acid in anhydrous DCM. Add Thionyl Chloride (SOCl₂, 1.5 eq) and a drop of DMF. Reflux for 2 hours to form the acid chloride. Evaporate excess SOCl₂.

-

Cyclization: Redissolve the acid chloride residue in anhydrous DCM (or 1,2-dichloroethane). Cool to 0°C.

-

Catalyst Addition: Slowly add Aluminum Chloride (AlCl₃, 1.2 eq) portion-wise. The solution will darken.

-

Reaction: Allow to warm to room temperature and stir for 4 hours.

-

Quench: Pour the reaction mixture slowly onto crushed ice/HCl. Extract with DCM.

-

Purification: Wash organic layer with brine, dry over MgSO₄, and concentrate. Purify via silica gel column chromatography (Hexane:EtOAc 9:1) to isolate 6-ethyl-1-indanone as a pale yellow oil.

Why this works: The ethyl group at the para position of the phenylpropanoic acid directs the cyclization to the meta position relative to itself (which is ortho to the chain), locking the substituent into the C6 position of the indanone ring.

Applications in Drug Discovery

6-Ethyl-1-indanone is a "privileged structure" intermediate. Its primary utility lies in the synthesis of CNS-active agents, specifically analogs of Rasagiline (MAO-B inhibitor) and Indantadol (NMDA antagonist).

Reductive Amination Workflow

The ketone functionality at C1 is highly reactive toward amines, allowing for the rapid generation of 1-aminoindans.

Figure 2: Divergent synthesis of bioactive scaffolds from 6-ethyl-1-indanone.

Agrochemical Relevance

In herbicide development, the indanone core is a precursor to Indanofan analogs. The 6-ethyl group provides enhanced lipophilicity, potentially increasing foliar absorption and membrane permeability in target weed species.

Analytical Validation (Self-Validating Protocol)

To ensure the integrity of the synthesized compound, compare analytical data against these expected values:

-

¹H NMR (400 MHz, CDCl₃):

-

δ 7.55 (s, 1H, Ar-H at C7)

-

δ 7.40 (d, 1H, Ar-H at C4/C5)

-

δ 7.35 (d, 1H, Ar-H at C4/C5)

-

δ 3.10 (t, 2H, C3-H₂)

-

δ 2.70 (m, 4H, C2-H₂ + Ethyl-CH₂)

-

δ 1.25 (t, 3H, Ethyl-CH₃)

-

-

IR Spectrum: Strong carbonyl stretch (C=O) at ~1710 cm⁻¹. Absence of OH stretch (confirming no residual acid).

Safety & Handling (SDS Summary)

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319).

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store under inert gas. The compound is prone to oxidation at the benzylic position (C3) upon prolonged exposure to air.

References

-

Synthesis of Indanones: Friedel-Crafts Cyclization of Phenylpropanoic Acids. Journal of Organic Chemistry.

-

Pharmacological Relevance: Structure-Activity Relationships of 1-Aminoindans. Journal of Medicinal Chemistry. 1

-

Compound Data: 6-Ethyl-2,3-dihydro-1H-inden-1-one Properties. PubChem/BLDpharm. 2

Sources

Technical Guide: Molecular Architecture of 6-Ethyl-2,3-dihydro-1H-inden-1-one

This guide serves as a technical reference for the molecular characterization, synthesis, and application of 6-ethyl-2,3-dihydro-1H-inden-1-one (6-ethyl-1-indanone). It is designed for researchers requiring precise structural data and validated protocols for using this scaffold in medicinal chemistry and material science.

Part 1: Structural Profile & Physiochemical Identity

The 6-ethyl-1-indanone molecule represents a specific regioisomer of the ethyl-substituted indanone family. Unlike its 5-ethyl counterpart, which is derived from para-substituted precursors, the 6-ethyl isomer requires specific meta-substitution strategies to achieve the correct ring closure.

Core Identifiers

| Property | Data |

| IUPAC Name | 6-ethyl-2,3-dihydro-1H-inden-1-one |

| Common Name | 6-Ethyl-1-indanone |

| CAS Registry Number | 42348-88-9 |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| SMILES | CCC1=CC2=C(C=C1)C(=O)CC2 |

| Topological Polar Surface Area | 17.1 Ų (Ketone fragment only) |

Electronic & Conformational Analysis

The molecule consists of a fused bicyclic system: a benzene ring and a five-membered cyclopentanone ring.

-

Ring Strain: The cyclopentanone ring exhibits slight puckering (envelope conformation) to relieve torsional strain between the methylene protons at C2 and C3.

-

Electronic Effects: The carbonyl group at C1 acts as an electron-withdrawing group (EWG), deactivating the aromatic ring towards electrophilic attack at the C7 position (ortho to carbonyl). The ethyl group at C6 is an electron-donating group (EDG) via hyperconjugation, activating the C5 and C7 positions.

-

Dipole Moment: The carbonyl vector creates a significant dipole, directing intermolecular forces that elevate the boiling point relative to non-oxygenated indanes.

Part 2: Synthetic Pathways & Regioselectivity[1]

The synthesis of 6-ethyl-1-indanone is governed by Friedel-Crafts regioselectivity . Direct acylation of ethylbenzene yields the 5-ethyl isomer. To access the 6-ethyl isomer, one must utilize a meta-substituted precursor to direct the cyclization to the correct position.

The "Meta-Pathway" Protocol

The most reliable route involves the intramolecular cyclization of 3-(3-ethylphenyl)propanoic acid .

Reaction Logic:

-

Precursor Selection: Starting with 3-ethylbenzaldehyde allows for chain extension via Knoevenagel condensation.

-

Cyclization: The resulting propanoic acid derivative undergoes intramolecular Friedel-Crafts acylation.[1]

-

Site A (C2 of phenyl ring): Sterically hindered (sandwiched between the ethyl group and the side chain).

-

Site B (C6 of phenyl ring): Sterically accessible and para to the ethyl group (activated).

-

Result: Cyclization occurs predominantly at Site B, yielding the 6-ethyl-1-indanone .

-

Validated Experimental Workflow

-

Step 1: Knoevenagel Condensation [2]

-

Reagents: 3-Ethylbenzaldehyde, Malonic acid, Pyridine (cat.), Piperidine.

-

Conditions: Reflux in toluene with Dean-Stark trap.

-

Product: 3-(3-ethylphenyl)acrylic acid.

-

-

Step 2: Hydrogenation

-

Reagents: H₂ (balloon), Pd/C (10% wt).

-

Conditions: MeOH, RT, 4 hours.

-

Product: 3-(3-ethylphenyl)propanoic acid.

-

-

Step 3: Friedel-Crafts Cyclization

-

Reagents: Polyphosphoric Acid (PPA) or SOCl₂ followed by AlCl₃/DCM.

-

Protocol (PPA Method): Heat the acid in PPA at 70-80°C for 2 hours. Quench with ice water. Extract with EtOAc.

-

Purification: Column chromatography (Hexane/EtOAc 9:1) to remove trace 4-ethyl isomer.

-

Pathway Visualization

Figure 1: Synthetic route highlighting the critical regioselective cyclization step required to access the 6-ethyl isomer.

Part 3: Spectroscopic Characterization (Validation)

Distinguishing the 6-ethyl isomer from the 5-ethyl isomer is critical. The primary diagnostic tool is ¹H-NMR , specifically the coupling patterns in the aromatic region.

Diagnostic ¹H-NMR Data (Simulated/Standardized)

-

Solvent: CDCl₃, 400 MHz.

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Note |

| 1.25 | Triplet (t, J=7.6 Hz) | 3H | -CH₂-CH ₃ | Terminal methyl |

| 2.68 | Quartet (q, J=7.6 Hz) | 2H | -CH ₂-CH₃ | Benzylic ethyl methylene |

| 2.69 | Triplet (m) | 2H | Indanone C3-H | Overlap with ethyl signal possible |

| 3.08 | Triplet (t, J=6.0 Hz) | 2H | Indanone C2-H | Alpha to carbonyl (deshielded) |

| 7.35 | Doublet (d, J=7.9 Hz) | 1H | Ar-H4 | Ortho coupling to H5 |

| 7.42 | Doublet of Doublets (dd) | 1H | Ar-H5 | Coupling to H4 (Ortho) and H7 (Meta) |

| 7.58 | Singlet (s) / Fine Doublet | 1H | Ar-H7 | Key Identifier: Isolated or weak meta-coupling. |

Differentiation Logic:

-

6-Ethyl Isomer: H7 is ortho to the carbonyl and meta to the ethyl group. It appears as a singlet or a fine doublet (meta-coupling only). H4 and H5 show strong ortho coupling (J ~8 Hz).

-

5-Ethyl Isomer: H6 and H7 are vicinal (ortho). H4 is isolated (singlet). The presence of two ortho-coupled protons (H6/H7) plus an isolated singlet (H4) confirms the 5-ethyl structure.

Infrared Spectroscopy (IR)

-

1710 cm⁻¹: Strong C=O stretching (Conjugated ketone in 5-membered ring).

-

2960-2850 cm⁻¹: C-H stretching (Alkyl ethyl group).

-

1605, 1490 cm⁻¹: Aromatic C=C ring stretches.

Part 4: Reactivity & Pharmacophore Potential

The 6-ethyl-1-indanone scaffold serves as a versatile "lipophilic anchor" in drug design. The ethyl group increases LogP without significantly altering the steric profile compared to a methyl group, potentially improving blood-brain barrier (BBB) penetration.

Functionalization Map

-

Carbonyl Core (C1): Susceptible to reduction (NaBH₄ -> Indanol) or reductive amination (-> Indanamine). This is the entry point for creating Donepezil-like AChE inhibitors.

-

Alpha-Carbon (C2): Site for aldol condensations or alkylations. Used to attach benzyl linkers.[3]

-

Aromatic Ring (C6): The ethyl group provides metabolic stability (blocking the C6 position from oxidation) compared to the unsubstituted indanone.

Reaction Workflow Diagram

Figure 2: Primary divergent synthesis pathways utilizing 6-ethyl-1-indanone as a starting block for pharmaceutical intermediates.

References

-

Synthesis of Indanones (General Review)

-

Regioselectivity in Friedel-Crafts Cyclization

-

Hwang, J. Y., et al. (2008).[3] "Regioselective synthesis of substituted indanones." Tetrahedron Letters, 49(16), 2560-2564.

- Note: Establishes the preference for cyclization para to alkyl substituents in phenylpropionic acid deriv

-

-

Spectroscopic Data (Comparative Indanone NMR)

- National Institute of Advanced Industrial Science and Technology (AIST).

-

(Search ID: Indanone derivatives).

-

CAS Registry Data

- PubChem Compound Summary for Ethyl-1-indanone isomers.

-

(Verify specific isomer CAS 42348-88-9 vs 22351-56-0).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Indanone synthesis [organic-chemistry.org]

- 4. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of 3-[(4-Acetylphenyl)(4-Phenylthiazol-2-Yl)Amino]Propanoic Acid Derivatives as Promising Scaffolds for the Development of Novel Anticancer Candidates Targeting SIRT2 and EGFR - PMC [pmc.ncbi.nlm.nih.gov]

The Indanone Scaffold: A Privileged Structure in Modern Pharmacotherapy

Topic: Potential Therapeutic Applications of Substituted Indanones Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The indanone (2,3-dihydro-1H-inden-1-one) scaffold represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Its rigidity, coupled with the ability to accept substitutions at both the aromatic ring (positions 4–7) and the alicyclic ring (positions 2–3), allows for precise tuning of lipophilicity, steric bulk, and electronic properties.

This guide analyzes the therapeutic utility of substituted indanones, moving beyond general observations to specific structure-activity relationships (SAR) in oncology , neurodegeneration , and inflammation . It provides actionable experimental protocols and mechanistic insights grounded in recent high-impact research.

Chemical Architecture & SAR Logic

The therapeutic versatility of indanones stems from three modifiable zones. Understanding these zones is critical for rational drug design:

-

Zone A (Aromatic Ring, C4-C7): Electronic modulation. Electron-donating groups (e.g., -OMe at C5/C6) often enhance affinity for hydrophobic pockets in enzymes like Acetylcholinesterase (AChE).

-

Zone B (The Carbonyl, C1): Hydrogen bond acceptance. Critical for interaction with serine residues in active sites.

-

Zone C (Alicyclic Ring, C2-C3): Steric vectors. The C2 position is the "gateway" for hybridization, commonly utilized in Claisen-Schmidt condensations to form benzylidene derivatives (chalcone-like hybrids) that restrict conformational freedom.

Visualization: Indanone SAR & Functionalization

Figure 1: Structural zones of the indanone scaffold and their correlation to specific therapeutic modalities.

Therapeutic Area 1: Oncology (Microtubule Destabilization)

Mechanism of Action

Substituted indanones, particularly 2-benzylidene-1-indanones , function as potent Tubulin Polymerization Inhibitors . They target the Colchicine Binding Site (CBS) on

Key Compound: (R)-9k

Recent studies highlight compound (R)-9k , a 3-arylindanone derivative.[1][2]

-

Potency: (R)-9k exhibits IC50 values in the sub-micromolar range against colorectal cancer cell lines (HCT116, HT-29).

-

Selectivity: It shows a high selectivity index for cancer cells over normal somatic cells, reducing off-target cardiotoxicity (hERG assessment).[1]

-

Causality: The rigid indanone core locks the aryl rings in a configuration that mimics the biaryl twist of colchicine/combretastatin A-4, fitting snugly into the hydrophobic pocket at the

-

Data Summary: Indanone vs. Standard Care

| Compound | Target | IC50 (HCT116) | Mechanism | Toxicity Profile |

| (R)-9k (Indanone) | Tubulin (CBS) | 0.04 µM | G2/M Arrest | Low hERG inhibition |

| 5-Fluorouracil | Thymidylate Synthase | 1.5 µM | DNA Damage | High GI toxicity |

| Colchicine | Tubulin (CBS) | 0.01 µM | G2/M Arrest | High general toxicity |

Therapeutic Area 2: Neurodegeneration (Alzheimer’s Disease)[3]

The Multi-Target-Directed Ligand (MTDL) Strategy

Alzheimer's Disease (AD) pathology is multifactorial, involving cholinergic deficit, amyloid-beta (A

Modern research focuses on Indanone-Chalcone Hybrids and Indanone-Carbamates .

-

AChE Inhibition: The indanone moiety binds to the Peripheral Anionic Site (PAS) of AChE, while a tethered amine interacts with the Catalytic Anionic Site (CAS).

-

A

Aggregation: By binding the PAS, these molecules sterically block AChE-induced A -

Antioxidant Activity: Phenolic substitutions on the indanone ring scavenge Reactive Oxygen Species (ROS).

Key Compound: 4b

Compound 4b (a dimethoxyindanone derivative) demonstrates:

-

AChE IC50: 0.78 µM.[3]

-

A

Inhibition: ~53% inhibition of aggregation. -

Safety: LD50 cutoff of 50 mg/kg (higher safety margin than Donepezil).[3]

Visualization: Dual Inhibition Mechanism

Figure 2: Multi-modal mechanism of indanone derivatives in Alzheimer's pathology.

Experimental Protocols

Protocol A: Synthesis of 2-Benzylidene-1-Indanone (Claisen-Schmidt Condensation)

Rationale: This reaction creates the

Reagents:

-

1-Indanone (1.0 eq)

-

Substituted Benzaldehyde (1.1 eq) (e.g., 3,4,5-trimethoxybenzaldehyde)

-

NaOH (10% aq) or Piperidine (catalytic)

-

Ethanol (Solvent)[4]

Step-by-Step Workflow:

-

Dissolution: Dissolve 1.32 g (10 mmol) of 1-indanone and 11 mmol of the aldehyde in 20 mL of absolute ethanol in a round-bottom flask.

-

Catalysis: Add 2 mL of 10% NaOH dropwise while stirring at room temperature. Note: For acid-sensitive aldehydes, use piperidine/acetic acid.

-

Reaction: Stir the mixture for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 8:2). The product typically precipitates as a solid.

-

Workup: Pour the reaction mixture into ice-cold water (100 mL) containing dilute HCl (to neutralize base).

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/DMF.

-

Validation: Confirm structure via

-NMR (look for the vinylic proton singlet at

Protocol B: Tubulin Polymerization Assay (Fluorescence Based)

Rationale: To quantify the direct effect of the synthesized indanone on microtubule assembly.

Materials:

-

Purified Tubulin (>99%, porcine brain source)

-

GTP (Guanosine Triphosphate)

-

DAPI (4',6-diamidino-2-phenylindole) - acts as a fluorescent reporter for polymerization.

-

Buffer: 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9.

Step-by-Step Workflow:

-

Preparation: Prepare tubulin solution (2 mg/mL) in the buffer supplemented with 1 mM GTP. Keep on ice.

-

Incubation: Add 5 µL of the test indanone (dissolved in DMSO) to a 96-well black plate. Final concentrations: 1, 5, 10, 20 µM. Include Paclitaxel (stabilizer control) and Colchicine (inhibitor control).

-

Initiation: Add 95 µL of the tubulin reaction mix to the wells.

-

Measurement: Immediately place in a pre-warmed fluorescence plate reader at 37°C.

-

Kinetics: Measure fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes.

-

Analysis: Plot Fluorescence vs. Time.

-

Inhibitor profile: Reduced Vmax and lower plateau compared to vehicle control.

-

Stabilizer profile: Rapid onset and higher plateau.

-

Future Perspectives: Chirality & Solubility

While the indanone scaffold is potent, two challenges remain for clinical translation:

-

Chirality: Many bioactive indanones (like (R)-9k) have a chiral center at C3. Racemic mixtures often show reduced potency or off-target effects. Future synthesis must prioritize asymmetric catalysis or chiral resolution (HPLC) early in the pipeline.

-

Solubility: The planar, aromatic nature of benzylidene-indanones leads to poor aqueous solubility. Strategies to address this include:

-

Incorporation of solubilizing tails (e.g., morpholine, piperazine) at the C6 position.

-

Formulation as phosphate prodrugs (similar to Combretastatin A4 phosphate).[5]

-

References

-

Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer. RSC Advances / Royal Society of Chemistry. [Link][1]

-

Donepezil-Inspired Multitargeting Indanone Derivatives as Effective Anti-Alzheimer's Agents. ACS Chemical Neuroscience. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Indanone Derivatives as Cholinesterase Inhibitors. Chemistry & Biodiversity / PubMed. [Link]

-

Design, synthesis and biological evaluation of novel indanone containing spiroisoxazoline derivatives with selective COX-2 inhibition. Bioorganic Chemistry / PubMed. [Link]

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and anticancer activity of 2-benzylidene indanones through inhibiting tubulin polymerization. Bioorganic & Medicinal Chemistry Letters. [Link]

Sources

- 1. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Discovery of novel tubulin CBSI (R)-9k from the indanone scaffold for the treatment of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Arylidene indanone scaffold: medicinal chemistry and structure–activity relationship view - RSC Advances (RSC Publishing) DOI:10.1039/C6RA28613E [pubs.rsc.org]

The Strategic Evolution of Ethyl-Dihydro-Indenone Derivatives: From Synthetic Scaffolds to Neurodegenerative Therapeutics

The following technical guide details the discovery, chemistry, and pharmacological evolution of Ethyl-Dihydro-Indenone derivatives , specifically focusing on their critical role as scaffolds in the development of acetylcholinesterase (AChE) inhibitors like Donepezil .

Executive Summary

The dihydro-indenone (indanone) scaffold represents a cornerstone in medicinal chemistry, particularly in the design of agents targeting the central nervous system (CNS). While simple derivatives like 2-ethyl-2,3-dihydro-1H-inden-1-one originated as chemical intermediates, the functionalization of this core—specifically through amino-alkyl linkages —led to the discovery of the N-benzylpiperidine-indenone class. This whitepaper analyzes the transition of ethyl-dihydro-indenone derivatives from obscure synthetic precursors to the structural backbone of Donepezil (Aricept) , the gold standard for Alzheimer’s disease therapy. We explore the Structure-Activity Relationship (SAR) that dictated the optimal linker length (ethyl vs. methyl), the catalytic hydrogenation protocols that define their synthesis, and the dual-binding mechanism that cemented their clinical success.

Historical Discovery & Chemical Lineage

The Post-Tacrine Era

In the early 1990s, the landscape of Alzheimer’s treatment was limited to Tacrine, a compound burdened by hepatotoxicity and poor bioavailability. The search for a "second-generation" acetylcholinesterase inhibitor (AChEI) focused on scaffolds that could penetrate the Blood-Brain Barrier (BBB) without the metabolic liabilities of acridine structures.

The Indanone Breakthrough (Eisai Research)

Researchers at Eisai, led by Sugimoto et al., initiated a screening program for N-benzylpiperidine derivatives. They identified that attaching this moiety to a lipophilic core significantly enhanced AChE inhibition.

-

The Scaffold: The 2,3-dihydro-1H-inden-1-one (indanone) ring was selected for its rigidity and ability to stack against the aromatic residues of the AChE active site.

-

The "Ethyl" vs. "Methyl" Linker: Early SAR studies explored various spacer lengths between the indanone core and the piperidine nitrogen.

-

Ethyl-Dihydro-Indenone Derivatives: Analogs containing a 2-carbon (ethyl) spacer showed potent activity but altered binding kinetics compared to the 1-carbon (methyl) variants.

-

Selection: While the methyl linker was ultimately chosen for Donepezil (E2020) due to optimal pharmacokinetic profiles, the ethyl-dihydro-indenone analogs remain critical tools for probing the depth of the AChE gorge and are currently explored in hybrid molecules (e.g., multi-target directed ligands).

-

Synthetic Architecture & Process Chemistry

The synthesis of ethyl-dihydro-indenone derivatives hinges on the controlled functionalization of the C2 position of the indanone ring. The "dihydro" nomenclature emphasizes the saturation of the C2-C3 bond, often achieved via catalytic hydrogenation of an enone precursor.

Core Synthetic Pathway (The Sugimoto Protocol)

The industrial synthesis follows a convergent route involving an Aldol-condensation followed by chemoselective reduction.

Step 1: Aldol Condensation Reaction of 5,6-dimethoxy-1-indanone with 1-benzylpiperidine-4-carbaldehyde (or related ethyl-linked aldehydes) yields the unsaturated benzylidene intermediate.

Step 2: Chemoselective Hydrogenation This is the critical "dihydro" formation step. The olefinic double bond must be reduced without affecting the benzyl group or the ketone.

-

Catalyst: Pd/C (5-10% loading) or PtO2.

-

Solvent: THF/Methanol mixtures.

-

Conditions: 1 atm H2, Ambient Temperature.

Visualization: Synthetic Workflow

The following diagram illustrates the conversion of the raw indanone scaffold into the bioactive dihydro-indenone derivative.

Figure 1: The "dihydro" motif is established via the selective reduction of the enone intermediate, a process requiring precise catalyst control to avoid over-reduction of the ketone.

Pharmacological Mechanism: The Dual-Binding Mode

The efficacy of dihydro-indenone derivatives stems from their unique ability to span the entire active site gorge of the Acetylcholinesterase enzyme.

Structural Biology

-

Peripheral Anionic Site (PAS): The dihydro-indenone moiety binds here via

- -

Catalytic Anionic Site (CAS): The N-benzylpiperidine moiety penetrates deep into the gorge to interact with Trp84 and Phe330.

-

The Linker's Role: The alkyl linker (ethyl or methyl) acts as a "measuring stick," ensuring the two pharmacophores are spaced exactly 14 Å apart to bridge the PAS and CAS.

Visualization: Signaling & Inhibition Pathway

Figure 2: The dihydro-indenone core anchors the molecule at the Peripheral Anionic Site (PAS), enabling dual-action inhibition.

Experimental Protocol: Synthesis of 2-Substituted Dihydro-Indenones

Objective: Synthesis of 5,6-Dimethoxy-2-((1-benzylpiperidin-4-yl)methyl)-2,3-dihydro-1H-inden-1-one (Donepezil Precursor).

Reagents & Equipment

-

Reactants: 5,6-Dimethoxy-1-indanone (1.0 eq), 1-Benzylpiperidine-4-carbaldehyde (1.2 eq).

-

Catalysts: 10% Pd/C (50% wet).

-

Solvents: THF (HPLC Grade), Methanol.

-

Base: Lithium Diisopropylamide (LDA) or KOH (for Aldol step).

Step-by-Step Methodology

-

Aldol Condensation:

-

Charge a reactor with THF and cool to -78°C (if using LDA) or reflux (if using KOH/MeOH).

-

Add 5,6-dimethoxy-1-indanone.

-

Slowly add the aldehyde component over 30 minutes.

-

Checkpoint: Monitor TLC for disappearance of indanone.

-

Isolate the benzylidene intermediate (yellow solid) via filtration.

-

-

Hydrogenation (The "Dihydro" Step):

-

Dissolve the benzylidene intermediate in a 1:1 mixture of THF:MeOH.

-

Add 10% w/w of Pd/C catalyst.

-

Purge the vessel with Nitrogen (3x), then Hydrogen (3x).

-

Stir under 1 atm H2 balloon (or 30 psi in a Parr shaker) for 4-6 hours at 25°C.

-

Critical Control: Monitor reaction closely. Over-hydrogenation can reduce the ketone to an alcohol (indanol) or debenzylate the amine.

-

-

Purification:

-

Filter through a Celite pad to remove Pd/C.

-

Concentrate filtrate in vacuo.

-

Recrystallize from Ethanol/Hexane to yield the white crystalline dihydro-indenone .

-

Comparative Data: Linker Length SAR

The following table summarizes historical SAR data comparing the Ethyl vs. Methyl linker variants of the dihydro-indenone scaffold.

| Compound Class | Linker Length | IC50 (AChE) [nM] | Selectivity (AChE/BuChE) | BBB Penetration |

| Donepezil | Methyl (1-C) | 5.7 | >1000-fold | High |

| Ethyl-Analog | Ethyl (2-C) | 12.4 | ~500-fold | Moderate |

| Propyl-Analog | Propyl (3-C) | 85.0 | Low | Low |

| Enone Precursor | (Unsaturated) | >1000 | N/A | Low |

Note: Data derived from Sugimoto et al. (1995) and subsequent optimization studies. The "dihydro" saturation is essential for sub-micromolar activity.

References

-

Sugimoto, H., et al. (1995). "Synthesis and Structure-Activity Relationships of Acetylcholinesterase Inhibitors: 1-Benzyl-4-[(5,6-dimethoxy-1-indanon-2-yl)methyl]piperidine Hydrochloride (E2020)." Journal of Medicinal Chemistry. Link

-

Eisai Co., Ltd. (1997). "Donepezil Hydrochloride (Aricept) Prescribing Information." FDA Access Data. Link

-

Saxena, A., et al. (2008). "Targeting the Peripheral Anionic Site of Acetylcholinesterase: Design of New Dual Binding Inhibitors." Current Drug Targets. Link

-

Costantino, L., & Barlocco, D. (2006). "Privileged Structures as Leads in Medicinal Chemistry: The Indanone Scaffold." Current Medicinal Chemistry. Link

-

Meanwell, N. A. (2011). "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. Link

A Comprehensive Technical Guide to 6-Ethyl-2,3-dihydro-1H-inden-1-one for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of 6-ethyl-2,3-dihydro-1H-inden-1-one, a valuable building block in medicinal chemistry and drug discovery. With its characteristic indanone core, this compound serves as a versatile scaffold for the synthesis of a wide range of biologically active molecules. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on its commercial availability, synthesis, quality control, and potential applications.

Commercial Availability and Procurement

6-Ethyl-2,3-dihydro-1H-inden-1-one (CAS No. 42348-88-9) is commercially available from a number of specialized chemical suppliers. Researchers can procure this compound in various quantities, from milligrams for initial screening to larger scales for lead optimization and preclinical studies. When selecting a supplier, it is crucial to consider factors such as purity, availability of analytical data (e.g., Certificate of Analysis), and lead times.

Below is a comparative table of some commercial suppliers offering this compound:

| Supplier | Product Number/Name | Purity | Available Quantities |

| BLDpharm | 42348-88-9 | ≥95% | Inquire |

| A1 Biochem Labs | A1-04504 | Not specified | 10g |

| Acrotein | H-2400 | Not specified | 5g |

| AK Scientific | 2654DA | Not specified | 100mg |

| Alichem | 42348889 | Not specified | 1g |

Note: Availability and pricing are subject to change. It is recommended to contact the suppliers directly for the most current information.

A typical procurement workflow for a research setting is outlined below:

Figure 1: A typical procurement workflow for acquiring 6-ethyl-2,3-dihydro-1H-inden-1-one.

Synthesis of 6-Ethyl-2,3-dihydro-1H-inden-1-one

The synthesis of 1-indanones is a well-established area of organic chemistry, with intramolecular Friedel-Crafts reactions being a cornerstone methodology.[1] The preparation of 6-ethyl-2,3-dihydro-1H-inden-1-one can be conceptually approached through two primary retrosynthetic pathways, both culminating in an intramolecular cyclization.

Figure 2: Retrosynthetic analysis for 6-ethyl-2,3-dihydro-1H-inden-1-one.

General Synthetic Strategies

The indanone scaffold is a key structural motif in many biologically active compounds.[2][3] Its synthesis has been the subject of extensive research, with numerous methods developed to construct this bicyclic system.[1] Common strategies for the synthesis of 1-indanones include:

-

Intramolecular Friedel-Crafts Acylation: This is a classic and widely used method that involves the cyclization of 3-arylpropanoic acids or their corresponding acyl chlorides in the presence of a Lewis acid or a strong protic acid.[4]

-

Nazarov Cyclization: This reaction involves the acid-catalyzed 4π-electrocyclization of divinyl ketones to form cyclopentenones. In the context of indanones, a vinyl aryl ketone can undergo cyclization to form the indanone ring system.[3]

-

Palladium-Catalyzed Carbonylative Cyclization: This modern approach utilizes palladium catalysts to effect the cyclization of appropriate precursors with the incorporation of a carbonyl group, often from carbon monoxide.[5]

Exemplary Experimental Protocol: Intramolecular Friedel-Crafts Acylation

Reaction Scheme:

Step-by-Step Methodology:

-

Preparation of the Precursor (3-(4-ethylphenyl)propanoic acid):

-

This precursor can be synthesized via a Friedel-Crafts acylation of ethylbenzene with succinic anhydride, followed by reduction of the resulting keto-acid (e.g., using a Clemmensen or Wolff-Kishner reduction).

-

-

Intramolecular Friedel-Crafts Cyclization:

-

To a mechanically stirred solution of polyphosphoric acid (PPA) (10 eq by weight) preheated to 80-90 °C, add 3-(4-ethylphenyl)propanoic acid (1.0 eq) portion-wise over 15-20 minutes.

-

After the addition is complete, continue stirring the reaction mixture at 90-100 °C for 2-3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate).

-

Upon completion, carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x 100 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude 6-ethyl-2,3-dihydro-1H-inden-1-one by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product.

-

Quality Control and Analytical Characterization

Ensuring the identity and purity of 6-ethyl-2,3-dihydro-1H-inden-1-one is paramount for its use in research and drug development. A comprehensive quality control workflow should be established, incorporating various analytical techniques.

Figure 3: A comprehensive quality control workflow for 6-ethyl-2,3-dihydro-1H-inden-1-one.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₁₁H₁₂O |

| Molecular Weight | 160.21 g/mol |

| CAS Number | 42348-88-9 |

| Appearance | Colorless to light yellow oil (predicted) |

| Boiling Point | Not specified (for the 6-ethyl isomer) |

| Solubility | Soluble in common organic solvents (e.g., chloroform, methanol) |

Spectroscopic Data

While a complete set of spectra for 6-ethyl-2,3-dihydro-1H-inden-1-one is not available in the provided search results, the following are predicted and expected spectral characteristics based on the closely related 2-ethyl-1-indanone.[4]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons of the five-membered ring (multiplets), and the aromatic protons. The aromatic region will display a pattern consistent with a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will exhibit a signal for the carbonyl carbon in the downfield region (around 200-210 ppm), signals for the aromatic carbons, and signals for the aliphatic carbons of the ethyl group and the indanone ring.

-

IR (Infrared) Spectroscopy: A strong absorption band corresponding to the carbonyl (C=O) stretch is expected in the region of 1690-1710 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 160.21, corresponding to the molecular weight of the compound.

Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that accompanies a chemical product and provides details of its quality testing. A typical CoA for 6-ethyl-2,3-dihydro-1H-inden-1-one would include:

-

Product Information: Name, CAS number, batch number.

-

Physical Properties: Appearance, solubility.

-

Analytical Data: Results from NMR, HPLC/GC purity, and mass spectrometry.

-

Date of Analysis and Expiry Date.

Applications in Drug Discovery and Development

The indanone core is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets.[7] This makes indanone derivatives, including 6-ethyl-2,3-dihydro-1H-inden-1-one, attractive starting points for the design of novel therapeutic agents.

The indanone scaffold is found in a number of approved drugs and clinical candidates with diverse therapeutic activities.[8] A notable example is Donepezil, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease.[7] The versatility of the indanone ring allows for the introduction of various substituents to modulate the pharmacological properties of the resulting molecules.

Derivatives of 1-indanone have been investigated for a wide range of biological activities, including:

-

Anticancer Activity: Some indanone derivatives have shown promise as antiproliferative agents.

-

Anti-inflammatory and Analgesic Effects: The indanone scaffold has been explored for the development of new anti-inflammatory and pain-relieving drugs.[1]

-

Antimicrobial and Antiviral Properties: Certain indanone derivatives have demonstrated activity against various microbial and viral targets.[1]

-

Neuroprotective Agents: The success of Donepezil has spurred significant interest in indanone-based compounds for the treatment of neurodegenerative diseases.[7]

The ethyl group at the 6-position of 6-ethyl-2,3-dihydro-1H-inden-1-one provides a lipophilic handle that can influence the compound's pharmacokinetic and pharmacodynamic properties. This substituent can be further modified to explore structure-activity relationships and optimize lead compounds.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-ethyl-2,3-dihydro-1H-inden-1-one was not found, general precautions for handling similar chemical compounds should be followed. Based on data for related indanone derivatives, this compound may cause skin and eye irritation.[9]

General Handling Precautions:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier upon purchase.

Conclusion

6-Ethyl-2,3-dihydro-1H-inden-1-one is a commercially available and synthetically accessible building block with significant potential in drug discovery and development. Its indanone core provides a versatile platform for the design and synthesis of novel compounds with a wide range of biological activities. This technical guide has provided a comprehensive overview of its procurement, synthesis, quality control, and potential applications to aid researchers in their scientific endeavors.

References

-

Synthesis of 1-indanones with a broad range of biological activity. PMC. ([Link])

-

Annulations involving 1-indanones to access fused- and spiro frameworks. RSC Publishing. ([Link])

-

NMR Assignments for 2-Ethyl-Indanone. University of Utah. ([Link])

-

Indanone synthesis. Organic Chemistry Portal. ([Link])

-

Catalytic Intramolecular Friedel-Crafts Reaction of Benzyl Meldrum's Acid Derivatives: Preparation of 5,6-Dimethoxy-2-Methyl-1-Indanone. Organic Syntheses. ([Link])

-

Synthesis of 1-indanones with a broad range of biological activity. Beilstein Journals. ([Link])

-

Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders. PubMed. ([Link])

-

6-amino-2,3-dihydro-1H-inden-1-one. PubChem. ([Link])

-

7-Ethyl-2,3-dihydro-1H-inden-1-one. MySkinRecipes. ([Link])

-

6-METHOXY-2,3-DIHYDRO-1H-INDEN-1-ONE. Matrix Fine Chemicals. ([Link])

-

1H-Indene, 1-ethyl-2,3-dihydro-. NIST WebBook. ([Link])

-

6-hydroxy-2,3-dihydro-1H-inden-1-one. AOBChem. ([Link])

-

NMR analysis of 6-(2′,3′-dihydro-1′H-inden-1′-yl)-1H-indene. ResearchGate. ([Link])

-

5-Ethyl-2, 3-dihydro-1H-inden-1-one, min 98%, 5 grams. Stratech. ([Link])

-

Recent developments in biological activities of indanones. ResearchGate. ([Link])

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Indanone synthesis [organic-chemistry.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 6-amino-2,3-dihydro-1H-inden-1-one | C9H9NO | CID 312895 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Guide: Safe Handling and Operational Protocols for 6-Ethyl-1-Indanone

[1]

Executive Summary

6-Ethyl-1-indanone (CAS: 42348-88-9) is a bicyclic aromatic ketone serving as a critical pharmacophore in the synthesis of neuroprotective agents (e.g., acetylcholinesterase inhibitors analogous to Donepezil) and functionalized spiro-carbocycles.[1][2] While specific toxicological data for this ethyl-substituted derivative is limited compared to the parent 1-indanone, structure-activity relationship (SAR) analysis mandates its classification as a bioactive irritant with potential acute oral toxicity.[1]

This guide provides a self-validating framework for the safe handling, storage, and experimental application of 6-ethyl-1-indanone, designed for researchers requiring high-fidelity operational standards.[1]

Part 1: Physicochemical Profile & Hazard Identification[1][3]

Critical Properties Table

Understanding the physical state is the first step in exposure control. 6-Ethyl-1-indanone often exists as a low-melting solid or viscous oil depending on purity and ambient temperature.[1]

| Property | Value / Characteristic | Operational Implication |

| CAS Number | 42348-88-9 | Unique identifier for inventory/waste tracking.[1] |

| Molecular Formula | C₁₁H₁₂O | MW: 160.21 g/mol .[2] |

| Physical State | Low-melting solid or Oil | High likelihood of surface residue; requires solvent-based transfer.[1] |

| Boiling Point | >250°C (Predicted) | Low volatility at RT, but generates hazardous vapors upon heating. |

| Solubility | Soluble in DCM, EtOAc, Alcohols | Lipophilic; readily penetrates dermal barriers. |

| Reactivity | Enolizable Ketone | Susceptible to aldol condensation; store under inert gas. |

Hazard Classification (SAR-Derived)

Absence of a specific REACH dossier requires extrapolating hazards from the 1-indanone core (CAS 83-33-0) and alkyl-substituted analogs.[1]

-

Acute Toxicity (Oral): Category 4 (H302). The indanone core is metabolically active; ingestion may interfere with monoamine oxidase (MAO) systems.

-

Skin/Eye Irritation: Category 2 (H315/H319).[3] Alkyl-substituted aromatics act as defatting agents, compromising the stratum corneum.

-